(4R)-4-Methoxy-3,3-dimethylpiperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(4R)-4-methoxy-3,3-dimethylpiperidine |
InChI |
InChI=1S/C8H17NO/c1-8(2)6-9-5-4-7(8)10-3/h7,9H,4-6H2,1-3H3/t7-/m1/s1 |
InChI Key |
AIPZCOSIRHBIBO-SSDOTTSWSA-N |
Isomeric SMILES |
CC1(CNCC[C@H]1OC)C |
Canonical SMILES |
CC1(CNCCC1OC)C |
Origin of Product |
United States |
Synthetic Methodologies for 4r 4 Methoxy 3,3 Dimethylpiperidine
Strategies for Stereoselective Introduction of the 4-Methoxy Moiety
Achieving the specific (4R) stereochemistry at the carbon atom bearing the methoxy (B1213986) group is a critical challenge in the synthesis of the target molecule. Several asymmetric synthesis strategies can be employed to control this stereochemical outcome.
Chiral Auxiliary Approaches in Stereocontrol
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the stereoselective formation of a new chiral center. wikipedia.org This strategy is one of the most reliable methods in asymmetric synthesis. The auxiliary, being chiral itself, creates a diastereomeric intermediate that biases the approach of reagents to one face of the molecule, leading to the preferential formation of one stereoisomer. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org
For the synthesis of a molecule like (4R)-4-Methoxy-3,3-dimethylpiperidine, an auxiliary could be attached to a precursor molecule to direct either an alkylation or an aldol (B89426) reaction, thereby setting the required stereochemistry. uni-muenchen.de Oxazolidinones, popularized by David A. Evans, are a prominent class of chiral auxiliaries that have been successfully used to control the stereochemistry of alkylation reactions that form new carbon-carbon bonds. Another well-known class includes pseudoephedrine and its derivatives.
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Reactions | Key Features |
|---|---|---|
| Oxazolidinones | Aldol reactions, Alkylation reactions, Diels-Alder reactions | Forms rigid chelated enolates, providing high levels of stereocontrol. |
| Pseudoephedrine | Alkylation reactions | Can be used to synthesize enantiomerically enriched carboxylic acids, aldehydes, and ketones. |
| Camphorsultam | Aldol reactions, Conjugate additions, Diels-Alder reactions | Offers excellent stereoselectivity and the products are often crystalline, aiding in purification. |
| SAMP/RAMP | Asymmetric alkylation of ketones and aldehydes | Based on chiral hydrazines; SAMP and RAMP provide access to opposite enantiomers. |
Asymmetric Catalysis in Piperidine (B6355638) Ring Formation
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to produce a large amount of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern organic synthesis. For piperidine synthesis, chiral catalysts can be used to control the stereochemistry during the ring-forming step itself. nih.govresearchgate.net
Strategies relevant to forming chiral piperidines include:
Asymmetric Hydrogenation: The hydrogenation of substituted pyridine (B92270) precursors using a chiral catalyst can yield enantiomerically enriched piperidines. acs.org This has been a long-standing challenge, but advances in catalyst design, particularly with iridium and rhodium complexes, have enabled highly enantioselective transformations of activated pyridine derivatives like N-iminopyridinium ylides. acs.org
Asymmetric [4+2] Annulation: Chiral phosphine (B1218219) catalysts can mediate the [4+2] annulation of imines with allenes to furnish a variety of functionalized piperidine derivatives with high stereoselectivity. nih.gov
Reductive Heck Reaction: A rhodium-catalyzed asymmetric reductive Heck reaction can be employed to create 3-substituted tetrahydropyridines from dihydropyridines, which can then be reduced to the corresponding chiral piperidines. acs.org This multi-step process allows for the construction of the piperidine ring with controlled stereochemistry. acs.org
Table 2: Examples of Asymmetric Catalysis in Piperidine Synthesis
| Reaction Type | Catalyst System (Example) | Application |
|---|---|---|
| Asymmetric Hydrogenation | Iridium complex with a chiral phosphine ligand | Hydrogenation of N-iminopyridinium ylides. acs.org |
| Asymmetric [4+2] Annulation | C2-symmetric chiral phosphepine | Annulation of imines with allenes. nih.gov |
Chiral Pool Synthesis for Piperidine Derivatives
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, carbohydrates, or terpenes, as starting materials. This strategy leverages the existing stereocenters in the starting material, which are then incorporated into the final target molecule, avoiding the need for a de novo asymmetric induction step.
For piperidine derivatives, carbohydrates are particularly useful starting materials. For instance, a D-mannose-derived aldehyde has been used as a versatile intermediate to synthesize various functionally and stereochemically diverse piperidines. Through strategies like double reductive amination or a Strecker reaction, complex substitution patterns and stereochemistries can be achieved. While no direct synthesis of this compound from a chiral pool source is prominently documented, a suitably protected carbohydrate or amino acid with the correct stereochemistry at a key position could theoretically be elaborated through a sequence of reactions to construct the target molecule.
Ring Formation and Cyclization Strategies
The construction of the six-membered piperidine ring is the central event in the synthesis. Intramolecular cyclization is a common and powerful strategy to achieve this.
Intramolecular Cyclization Reactions
In an intramolecular cyclization approach, a linear precursor molecule containing a nitrogen atom and a reactive functional group at the other end is induced to form a ring. nih.gov This strategy is effective because the reactive ends of the molecule are held in close proximity, favoring the ring-closing reaction. There are numerous methods to achieve this, including radical-mediated cyclizations and hydroamination reactions. nih.gov The key is to design a precursor that already contains the necessary substituents (or their precursors), such as the gem-dimethyl group at C3 and the methoxy group at C4.
Reductive Cyclization Approaches
Reductive cyclization is a specific class of intramolecular cyclization where the ring-forming reaction is coupled with a reduction step. This can be a highly efficient way to build cyclic amine structures.
One notable method is the reductive amination of a linear precursor containing both an amine and a carbonyl group (aldehyde or ketone). The initial reaction forms a cyclic iminium ion, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride to yield the piperidine ring. For the target molecule, a δ-amino ketone precursor could be designed to cyclize and form the piperidine scaffold.
Other reductive cyclization approaches include:
Electroreductive Cyclization: This method uses an electric current to reduce an imine, generating a radical anion that can then react with a tethered alkyl halide to close the ring. beilstein-journals.org This technique offers a green chemistry alternative, avoiding the use of chemical reductants. beilstein-journals.org
Reductive Hydroamination/Cyclization: An intramolecular cascade of alkynes can proceed through an iminium ion intermediate, which is subsequently reduced to form the piperidine ring. nih.gov
Cyclization of Keto-oximes: The intramolecular reductive cyclization of a 1-keto-5-ketoxime using sodium cyanoborohydride can produce highly substituted N-hydroxypiperidines in a diastereoselective manner. tandfonline.com Subsequent deoxygenation would yield the corresponding piperidine.
Table 3: Overview of Reductive Cyclization Strategies
| Method | Precursor Type | Key Reagents/Conditions | Product |
|---|---|---|---|
| Intramolecular Reductive Amination | δ-Amino ketone/aldehyde | NaBH₃CN, NaBH(OAc)₃ | Substituted Piperidine |
| Electroreductive Cyclization | Imine and terminal dihaloalkane | Electric current, flow microreactor | Substituted Piperidine beilstein-journals.org |
Metal-Catalyzed Cyclizations (e.g., Palladium-catalyzed, Rhodium-catalyzed)
Transition metal catalysis offers powerful and efficient routes to form heterocyclic rings with high levels of control over regio- and stereochemistry. ontosight.ai Both palladium and rhodium catalysts have been extensively used in the synthesis of substituted piperidines.
Rhodium-Catalyzed Cyclizations: Rhodium catalysts are particularly effective in asymmetric synthesis. One prominent method is the rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition, which can assemble the piperidine ring from simpler components like alkynes and isocyanates. nih.gov This methodology allows for the creation of polysubstituted piperidines with high enantioselectivity. nih.gov For the synthesis of a 3,3-dimethylpiperidine (B75641) derivative, this approach would involve a carefully designed tethered system where the gem-dimethyl group is pre-installed on one of the acyclic precursors.
Another significant rhodium-catalyzed method is the reductive transamination of pyridinium (B92312) salts. dicp.ac.cn This process allows for the synthesis of various chiral piperidines from readily available pyridine precursors with excellent diastereo- and enantioselectivities. dicp.ac.cn A hypothetical precursor, such as a 3,3-dimethylpyridinium salt, could undergo asymmetric reduction and transamination to install the desired stereochemistry.
| Catalyst System | Reaction Type | Key Features | Ref. |
| [Rh(C₂H₄)₂Cl]₂ / Chiral Ligand | [2+2+2] Cycloaddition | High enantioselectivity; constructs polysubstituted rings. | nih.gov |
| [RhCp*Cl₂]₂ / Formic Acid | Reductive Transamination | Uses simple pyridinium salts; excellent stereocontrol. | dicp.ac.cn |
Palladium-Catalyzed Cyclizations: Palladium catalysis is versatile for forming C-N and C-C bonds essential for piperidine ring closure. The palladium-catalyzed reductive Heck reaction is a notable method, involving the interception of an alkylpalladium intermediate with a hydride source to form substituted piperidines. nih.gov This strategy is effective for creating syn-piperidine rings, which are common in monoterpene indole (B1671886) alkaloids. nih.gov
Additionally, palladium-catalyzed cyclization of propargyl carbonates with diamine components provides a modular route to highly substituted piperazines and could be adapted for piperidine synthesis. nih.gov These reactions proceed under mild conditions and offer good to excellent yields. nih.gov For the target molecule, a substrate with a gem-dimethyl group adjacent to the reacting propargyl or alkene moiety would be required.
| Catalyst System | Reaction Type | Key Features | Ref. |
| Pd(OAc)₂ / HCO₂Na | Reductive Heck Coupling | Forms substituted piperidines; can control stereochemistry. | nih.gov |
| Pd(0) / DPEphos | Decarboxylative Cyclization | Modular synthesis; mild reaction conditions. | nih.gov |
Radical-Mediated Cyclization Techniques
Radical cyclizations provide an alternative pathway to piperidine rings, often proceeding under mild conditions and tolerating a wide range of functional groups. These reactions typically involve the generation of a nitrogen- or carbon-centered radical which then undergoes an intramolecular cyclization.
One common approach involves the manganese(III) acetate-mediated cyclization of unsaturated amides or piperazine (B1678402) derivatives. nih.gov The mechanism involves the formation of a carbon-centered radical from a 1,3-dicarbonyl compound, which adds to an unsaturated bond, followed by an intramolecular cyclization to form the heterocyclic ring. nih.gov To construct the this compound scaffold, a precursor such as an N-alkenyl amine bearing the gem-dimethyl and methoxy functionalities at the appropriate positions would be necessary. The stereochemistry at C-4 would need to be controlled through substrate- or reagent-based strategies. Copper-controlled divergent cyclization of benzamides is another radical-mediated method that can produce isoquinolinediones, demonstrating the utility of metal influence in radical pathways. rsc.org
Multicomponent Reaction Methodologies for Piperidine Synthesis
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product, incorporating substantial portions of all starting materials. nih.gov This approach accelerates the synthesis of diverse chemical scaffolds, including complex piperidines. nih.gov
Several named MCRs are applicable to piperidine synthesis, including the Strecker, Bucherer-Bergs, and Groebke-Blackburn-Bienaymé (GBB) reactions. nih.govrug.nl The GBB reaction, for instance, is a three-component reaction between an aldehyde, an isocyanide, and an amidine-containing heterocycle that can yield complex fused heterocyclic systems. rug.nl While directly forming a 3,3-dimethylpiperidine ring via a standard MCR is challenging, a strategy could involve using a ketone bearing the gem-dimethyl group as one of the components. For example, a modified Mannich-type reaction involving an appropriate amine, an aldehyde, and a β-keto ester with a pre-installed gem-dimethyl group could potentially lead to a highly functionalized piperidone, which could then be further modified to the target compound.
| Reaction Name | Components | Product Type | Ref. |
| Strecker Reaction | Carbonyl, Amine, Cyanide | α-Amino Nitrile | nih.gov |
| Bucherer–Bergs Reaction | Carbonyl, Ammonium Carbonate, Cyanide | Hydantoin | nih.gov |
| Groebke-Blackburn-Bienaymé | Aldehyde, Isocyanide, Amidine | Fused Imidazoles | rug.nl |
Desymmetrization Approaches
Desymmetrization of meso compounds is a powerful strategy for asymmetric synthesis, allowing for the creation of chiral molecules from achiral, symmetrical precursors. This approach can be particularly effective for synthesizing enantiomerically enriched piperidines.
One such method involves the organocatalytic enantioselective intramolecular aza-Michael reaction. nih.gov In this process, a meso-substrate is cyclized in the presence of a chiral catalyst to produce enantiomerically enriched piperidines. nih.gov For the target molecule, a suitable achiral precursor would be a dienyl amine containing the 3,3-dimethyl moiety. The chiral catalyst would then control the facial selectivity of the cyclization to establish the (4R) stereocenter.
Another elegant approach is the palladium-catalyzed asymmetric desymmetrization of diarylmethyltriflamides via a C-H activation/[4+1] annulation reaction to form chiral isoindolines. nih.gov While not a direct piperidine synthesis, the principle of using a chiral ligand to control the desymmetrization of a prochiral starting material is broadly applicable and could be adapted for the synthesis of piperidine derivatives.
Functionalization and Derivatization Techniques
Once the core piperidine ring is synthesized, further modifications are often necessary to arrive at the final target molecule. This includes the introduction of specific substituents and functionalization of the piperidine nitrogen.
Introduction of Methyl Groups at C-3 and C-3' Positions
The introduction of the gem-dimethyl group at the C-3 position is a critical step in the synthesis of the target compound. A common strategy to install such a feature is through the sequential alkylation of a ketone precursor. Starting with an N-protected piperidin-4-one, a methoxy group can be introduced at the C-4 position. The adjacent C-3 position can then be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which is subsequently trapped with a methylating agent like methyl iodide. This process can be repeated to install the second methyl group, yielding the desired 3,3-dimethyl substitution pattern. The choice of N-protecting group is crucial to control the conformation and reactivity during these steps. nih.gov
Alternatively, diastereoselective lithiation and trapping of a simpler N-Boc-3-methylpiperidine could be employed to introduce a second substituent at the C-3 position, although installing a second methyl group this way can be challenging. nih.gov
N-Substitution Strategies
Functionalization of the piperidine nitrogen is a common final step in the synthesis of piperidine-based compounds. N-substitution can be achieved through several methods, including direct N-alkylation and reductive amination.
Direct N-Alkylation: This is a widely used method involving the reaction of the secondary amine of the piperidine ring with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide). researchgate.netgoogle.com The reaction is typically carried out in the presence of a base, like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (Hünig's base), to neutralize the acid formed during the reaction. researchgate.net For a sterically hindered piperidine, such as one with 3,3-dimethyl substituents, the reaction may require more forcing conditions or the use of more reactive alkylating agents like alkyl triflates.
Reductive Amination: This two-step, one-pot process involves the reaction of the piperidine with a carbonyl compound (an aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN). This method is very general and tolerates a wide variety of functional groups on both the amine and the carbonyl component.
Methoxylation and Other Oxygen-Containing Substituent Incorporation
The introduction of a methoxy group at the C4 position of the 3,3-dimethylpiperidine scaffold is a crucial transformation in the synthesis of this compound. This is typically achieved through the methoxylation of a hydroxylated intermediate, which itself must be synthesized in an enantiomerically pure form.
A common and effective method for this transformation is the Williamson ether synthesis. This classical organic reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from a methylating agent, such as methyl iodide or dimethyl sulfate.
The general reaction scheme is as follows:
Formation of the Chiral Alcohol Precursor : The synthesis commences with the preparation of (4R)-4-hydroxy-3,3-dimethylpiperidine. This is a critical step where the stereochemistry at the C4 position is established. This can be accomplished through various asymmetric synthesis strategies, such as the stereoselective reduction of the corresponding ketone, 3,3-dimethylpiperidin-4-one. The use of chiral reducing agents or catalysts is essential to ensure the formation of the desired (R)-enantiomer with high enantiomeric excess.
Methoxylation via Williamson Ether Synthesis : Once the enantiomerically pure (4R)-4-hydroxy-3,3-dimethylpiperidine is obtained, the methoxy group is introduced. The alcohol is first treated with a strong base, such as sodium hydride (NaH), to generate the corresponding sodium alkoxide. This highly nucleophilic species is then reacted with a methylating agent, like methyl iodide (CH₃I), to form the desired ether, this compound.
A representative procedure for the methoxylation step is detailed in the following table:
| Step | Reagent/Condition | Purpose |
| 1 | (4R)-4-hydroxy-3,3-dimethylpiperidine, Anhydrous THF | Dissolving the starting material in an inert solvent. |
| 2 | Sodium hydride (NaH) | Deprotonation of the hydroxyl group to form the sodium alkoxide. |
| 3 | Methyl iodide (CH₃I) | Acts as the methylating agent for the SN2 reaction. |
| 4 | Stirring at room temperature | To allow the reaction to proceed to completion. |
| 5 | Quenching with water and extraction | Work-up procedure to isolate the crude product. |
| 6 | Purification (e.g., column chromatography) | To obtain the pure this compound. |
The successful incorporation of other oxygen-containing substituents can also be envisioned using variations of this synthetic strategy. For instance, by employing different alkyl halides in the Williamson ether synthesis, a range of alkoxy derivatives could be prepared.
The following table summarizes the key compounds involved in this synthetic approach:
| Compound Name | Structure | Role in Synthesis |
| 3,3-Dimethylpiperidin-4-one | C₇H₁₃NO | Precursor for the chiral alcohol. |
| (4R)-4-Hydroxy-3,3-dimethylpiperidine | C₇H₁₅NO | Key chiral intermediate. |
| Sodium hydride | NaH | Base for deprotonation. |
| Methyl iodide | CH₃I | Methylating agent. |
| This compound | C₈H₁₇NO | Final product. |
The efficiency and success of this synthetic methodology are highly dependent on the stereochemical control exerted during the formation of the chiral alcohol and the subsequent clean conversion to the desired methoxy derivative.
4r 4 Methoxy 3,3 Dimethylpiperidine As a Chiral Building Block
Role in the Asymmetric Synthesis of Complex Molecular Architectures
The inherent chirality of (4R)-4-Methoxy-3,3-dimethylpiperidine makes it a significant asset in the realm of asymmetric synthesis. Chiral building blocks are fundamental to the enantioselective synthesis of complex target molecules, particularly in the development of pharmaceuticals where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or even harmful.
The strategic placement of the methoxy (B1213986) group and the gem-dimethyl substitution on the piperidine (B6355638) ring provides a rigid and well-defined three-dimensional structure. This conformational rigidity can be exploited to control the stereochemical outcome of reactions at or near the piperidine core. Synthetic chemists can leverage the steric and electronic properties of this building block to direct the formation of new stereocenters with a high degree of selectivity, thereby enabling the efficient construction of intricate molecular frameworks.
Precursor for Advanced Heterocyclic Systems
Heterocyclic compounds are ubiquitous in natural products and medicinal chemistry. The piperidine ring is a privileged scaffold, present in a vast array of biologically active molecules. This compound serves as a versatile precursor for the synthesis of more complex and advanced heterocyclic systems.
The nitrogen atom of the piperidine ring can be readily functionalized, allowing for the introduction of various substituents and the construction of fused or spirocyclic ring systems. Furthermore, the methoxy group at the C4 position can act as a handle for further chemical transformations. It can be a precursor to a hydroxyl group, which can then be used for a variety of synthetic manipulations, or it can be eliminated to introduce a double bond, providing a gateway to a different class of derivatives. The gem-dimethyl group at the C3 position offers steric hindrance that can influence the reactivity and conformation of the resulting heterocyclic systems.
Synthetic Utility in Scaffold Construction for Downstream Research
Molecular scaffolds form the core structure of a molecule to which various functional groups can be attached. These scaffolds are crucial in drug discovery and chemical biology for the generation of compound libraries and for target-oriented synthesis.
Applications in the Generation of Structurally Diverse Libraries
The unique structural features of This compound make it an attractive scaffold for the creation of structurally diverse chemical libraries. By systematically modifying the piperidine nitrogen and potentially the methoxy group, a multitude of analogs can be synthesized. The rigidity of the core structure ensures that the appended functional groups are displayed in a well-defined spatial arrangement, which is a critical factor for interaction with biological targets. The generation of such libraries is a cornerstone of high-throughput screening efforts to identify new lead compounds in drug discovery.
Advanced Methodological Considerations in Research
Process Intensification and Continuous Flow Synthesis
Traditional batch synthesis of complex chiral molecules often faces challenges related to scalability, safety, and precise control over reaction parameters. Process intensification, particularly through continuous flow chemistry, offers significant advantages for the synthesis of chiral piperidines. organic-chemistry.org Continuous flow protocols have been successfully developed for the rapid and highly diastereoselective synthesis of various functionalized piperidines. acs.orgnih.gov
In a continuous flow system, reagents are pumped through a network of tubes and reactors, allowing for precise control over parameters such as temperature, pressure, and residence time. organic-chemistry.org This level of control often leads to improved yields, higher selectivity, and enhanced safety compared to batch processes. organic-chemistry.org For the synthesis of a molecule like (4R)-4-Methoxy-3,3-dimethylpiperidine, a hypothetical continuous flow setup could involve the reaction of a suitable precursor, such as a δ-bromo N-(tert-butylsulfinyl)imine, with a Grignard reagent in a microreactor. acs.org The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, enabling reactions to be performed under conditions that would be difficult to manage in a large-scale batch reactor.
Key Advantages of Continuous Flow Synthesis for Chiral Piperidines:
| Feature | Benefit in the Synthesis of this compound |
| Precise Parameter Control | Enhanced stereoselectivity and yield by maintaining optimal temperature and residence time. organic-chemistry.org |
| Improved Safety | Handling of hazardous reagents and intermediates in small volumes minimizes risks. |
| Scalability | Production can be scaled up by running the system for longer durations without process re-optimization. acs.org |
| Rapid Reaction Times | Reactions that might take hours in batch can often be completed in minutes. nih.gov |
The utility of continuous flow synthesis has been demonstrated in the efficient production of drug precursors, highlighting its potential for the industrial-scale manufacturing of complex chiral molecules. acs.orgnih.gov
Chemoenzymatic Approaches to Chiral Piperidines
Chemoenzymatic synthesis, which combines the selectivity of enzymatic catalysis with the efficiency of chemical synthesis, is a powerful tool for accessing enantiomerically pure compounds. For chiral piperidines, enzymatic resolution is a common and effective strategy. nih.gov This approach typically involves the use of enzymes, such as lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the two.
In the context of this compound, a racemic mixture of 4-hydroxy-3,3-dimethylpiperidine could be subjected to enzymatic acylation. Lipases, such as those from Candida antarctica (CAL-B), are known to exhibit high enantioselectivity in the acylation of secondary alcohols. nih.govresearchgate.net In such a process, the enzyme would selectively acylate one enantiomer, for instance, the (4S)-enantiomer, leaving the desired (4R)-enantiomer unreacted. The resulting mixture of the acylated (4S)-enantiomer and the unreacted (4R)-alcohol can then be separated chromatographically. The subsequent methylation of the hydroxyl group of the (4R)-alcohol would yield the target compound, this compound.
Hypothetical Chemoenzymatic Resolution Scheme:
| Step | Description | Key Enzyme/Reagent | Outcome |
| 1. Racemic Precursor | A racemic mixture of 4-hydroxy-3,3-dimethylpiperidine is prepared. | N/A | Racemic alcohol |
| 2. Enzymatic Acylation | The racemic mixture is treated with an acyl donor in the presence of a lipase. | Lipase (e.g., CAL-B), Acyl Donor | Selective acylation of one enantiomer |
| 3. Separation | The acylated and unreacted enantiomers are separated. | Chromatography | Enantiomerically enriched (4R)-alcohol |
| 4. Methylation | The purified (4R)-alcohol is methylated. | Methylating agent | This compound |
This method allows for the production of both enantiomers in high optical purity. nih.gov
Computational Chemistry in Reaction Design and Stereochemical Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern organic synthesis for understanding reaction mechanisms and predicting stereochemical outcomes. rsc.orgresearchgate.net For the synthesis of substituted piperidines, DFT calculations can provide valuable insights into the transition state geometries and energies, which govern the stereoselectivity of a reaction. researchgate.net
By modeling the reaction pathways, chemists can predict which diastereomer or enantiomer is likely to be the major product under a given set of conditions. mdpi.com For example, in the synthesis of this compound, computational studies could be employed to understand the facial selectivity of a key bond-forming reaction that establishes the stereocenter at the C4 position. These calculations can help in the rational design of chiral catalysts or auxiliaries that favor the formation of the desired (4R)-enantiomer. acs.org
Applications of Computational Chemistry in Piperidine (B6355638) Synthesis:
| Area of Application | Specific Insight for this compound |
| Reaction Mechanism | Elucidation of the transition state structures to understand the origin of stereoselectivity. |
| Catalyst Design | In-silico screening of chiral catalysts to identify candidates that would favor the (4R) configuration. |
| Stereochemical Prediction | Prediction of the most stable conformation of the piperidine ring and the relative energies of different stereoisomers. libretexts.org |
| Spectroscopic Analysis | Aiding in the interpretation of NMR and other spectroscopic data for structural confirmation. mdpi.com |
These computational approaches not only rationalize experimental observations but also guide the design of more efficient and selective synthetic routes. nih.gov
Analytical Methodologies for Stereoisomeric Purity and Structure Elucidation
The confirmation of the absolute configuration and the determination of enantiomeric purity are crucial steps in the characterization of chiral molecules like this compound. A combination of analytical techniques is typically employed for this purpose. taylorandfrancis.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for structure elucidation. For chiral molecules, the use of chiral solvating agents or chiral derivatizing agents can allow for the differentiation of enantiomers in the NMR spectrum. nih.gov For instance, the addition of a chiral resolving agent such as (R)-(-)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (B84403) (BNP-H) can induce chemical shift differences between the enantiomers of a chiral amine, enabling the determination of enantiomeric excess (ee).
Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the most common methods for determining the enantiomeric purity of chiral compounds. acs.org These techniques utilize a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.
Table of Analytical Techniques:
| Technique | Application for this compound | Information Obtained |
| NMR Spectroscopy | Structural confirmation and determination of relative stereochemistry. | Connectivity, conformation, and through the use of chiral auxiliaries, enantiomeric purity. nih.gov |
| Chiral HPLC/GC | Determination of enantiomeric excess (ee). | Quantitative measure of the ratio of the (4R) and (4S) enantiomers. acs.org |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | Confirmation of molecular formula and structural features. |
| Circular Dichroism (CD) | Determination of absolute configuration. | Provides information about the stereochemistry of the molecule. nih.gov |
The combination of these powerful analytical methods provides a comprehensive characterization of the synthesized this compound, ensuring its structural integrity and stereochemical purity.
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Transformations
The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. For (4R)-4-Methoxy-3,3-dimethylpiperidine, future research could focus on developing new and more efficient stereoselective transformations to access this and related structures.
Current strategies for synthesizing highly substituted piperidines often involve multi-step sequences. ajchem-a.com Future work could explore asymmetric catalysis to establish the C4 stereocenter in a more atom-economical fashion. For instance, asymmetric hydrogenation of a corresponding pyridinium (B92312) salt or an enamine precursor could be investigated. The development of novel chiral catalysts, such as those based on iridium or rhodium, could facilitate this transformation with high enantioselectivity.
Another promising avenue is the use of organocatalysis. Chiral Brønsted acids or aminocatalysts could be employed in cyclization reactions of acyclic precursors to construct the piperidine (B6355638) ring with the desired stereochemistry at C4. Aza-Diels-Alder reactions or Michael additions followed by cyclization are potential strategies that could be rendered asymmetric. mdpi.com
A comparison of potential catalytic systems for the stereoselective synthesis of piperidine derivatives is presented in the table below.
| Catalyst Type | Reaction Type | Potential Advantages | Representative References |
| Transition Metal (e.g., Rh, Ir) | Asymmetric Hydrogenation | High turnover numbers, excellent enantioselectivity | nih.gov |
| Organocatalyst (e.g., Chiral Amine) | Asymmetric Cyclization | Metal-free, mild reaction conditions | mdpi.com |
| Biocatalyst (e.g., Imine Reductase) | Reductive Amination | High stereospecificity, environmentally benign | rice.edu |
Integration with Emerging Synthetic Technologies
The field of organic synthesis is continually evolving with the advent of new technologies that can accelerate and improve the efficiency of molecule construction. Integrating these technologies into the synthesis of this compound could open up new possibilities.
A significant breakthrough in piperidine synthesis involves the combination of biocatalytic carbon-hydrogen (C-H) oxidation and radical cross-coupling. rice.edunews-medical.net This two-step process allows for the functionalization of the piperidine ring at various positions with high selectivity. Future research could explore the application of engineered enzymes for the late-stage functionalization of a 3,3-dimethylpiperidine (B75641) core, which could then be followed by methoxylation at the C4 position. This modular approach would dramatically simplify the synthesis of complex piperidine derivatives. rice.edunews-medical.net
Flow chemistry is another technology that could be leveraged. Continuous-flow reactors offer enhanced control over reaction parameters such as temperature and pressure, which can lead to improved yields and safety, particularly for reactions involving hazardous intermediates. The synthesis of this compound and its derivatives could be adapted to a flow process, enabling more efficient and scalable production.
Electrosynthesis, which uses electricity to drive chemical reactions, is also a rapidly growing area. rice.edu Nickel electrocatalysis, for example, can be used for cross-coupling reactions without the need for expensive and precious metal catalysts like palladium. rice.edunews-medical.net This could be applied to the derivatization of the piperidine scaffold.
Expanding the Scope of Derivatization and Functionalization
To explore the chemical space around this compound and to generate analogs for potential biological screening, a diverse range of derivatization and functionalization strategies should be investigated. The piperidine nitrogen offers a straightforward handle for modification. The Eschweiler-Clarke methylation is a classic example of N-alkylation, and modern variations of this reaction, including the use of microwave irradiation, can be employed to introduce a variety of alkyl groups. mdpi.com
Beyond N-alkylation, C-H functionalization of the piperidine ring itself is a key area for future exploration. researchgate.net While the gem-dimethyl group at C3 blocks reactivity at that position, the C2, C5, and C6 positions are potential sites for the introduction of new functional groups. Recent advances in palladium-catalyzed C-H activation could be adapted for this purpose, allowing for the introduction of aryl, alkyl, or other substituents.
The methoxy (B1213986) group at C4 could also be a point of diversification. Cleavage of the methyl ether would yield the corresponding 4-hydroxy-3,3-dimethylpiperidine, which could then be subjected to a variety of functionalization reactions, such as esterification, etherification, or conversion to other functional groups. This would provide access to a wide range of C4-substituted analogs. nih.gov
Sustainable Synthesis and Green Chemistry Principles
The application of green chemistry principles is becoming increasingly important in modern organic synthesis to minimize environmental impact. mdpi.compreprints.orgresearchgate.net Future research on this compound should prioritize the development of sustainable synthetic routes.
This includes the use of environmentally benign solvents, such as water or bio-based solvents, in place of traditional volatile organic compounds. mdpi.com Many catalytic reactions for the synthesis of nitrogen heterocycles have been successfully performed in aqueous media. mdpi.com
Atom economy is another core principle of green chemistry. Synthetic strategies that maximize the incorporation of all starting material atoms into the final product are preferred. frontiersin.org Catalytic reactions are inherently more atom-economical than stoichiometric processes. The development of reusable catalysts, such as solid-supported catalysts or nanoparticles, would further enhance the sustainability of the synthesis. nih.gov
The use of renewable starting materials is also a key aspect of green chemistry. While the synthesis of this specific piperidine derivative from biomass is a long-term goal, exploring synthetic routes that utilize platform chemicals derived from renewable resources could be a valuable research direction.
The following table summarizes some green chemistry approaches applicable to the synthesis of nitrogen heterocycles.
| Green Chemistry Principle | Application in Piperidine Synthesis | Potential Benefits |
| Use of Safer Solvents | Reactions in water, ethanol, or ionic liquids | Reduced toxicity and environmental pollution mdpi.com |
| Atom Economy | Catalytic cyclizations and functionalizations | Minimized waste generation frontiersin.org |
| Use of Renewable Feedstocks | Synthesis from bio-derived platform chemicals | Reduced reliance on fossil fuels |
| Energy Efficiency | Microwave-assisted or mechanochemical synthesis | Faster reaction times and lower energy consumption mdpi.commdpi.com |
By focusing on these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the discovery of new chemical entities with valuable properties and developing more efficient and sustainable methods for their synthesis.
Q & A
Q. How can the stereochemical configuration of (4R)-4-Methoxy-3,3-dimethylpiperidine be confirmed experimentally?
Answer: The stereochemistry of chiral piperidine derivatives is typically confirmed using X-ray crystallography and NMR spectroscopy . For example:
- X-ray crystallography provides unambiguous confirmation of the 3D structure, as demonstrated in the analysis of a related 4-piperidone derivative ().
- NMR coupling constants (e.g., vicinal coupling ) and NOE experiments can differentiate axial vs. equatorial substituents. In , -NMR chemical shifts (e.g., δ 3.84 ppm for methoxy groups) and coupling patterns were used to assign substituent orientations.
- Optical rotation measurements can corroborate enantiomeric purity when compared to literature values .
Q. What synthetic strategies are effective for introducing the 4-methoxy and 3,3-dimethyl groups in piperidine derivatives?
Answer: Key methods include:
- Ring-closing metathesis or Mannich reactions to construct the piperidine core.
- Selective alkylation at the 3-position using methylating agents (e.g., methyl iodide) under basic conditions.
- Methoxylation via nucleophilic substitution (e.g., using NaOMe) at the 4-position.
In , bromination at C4 of a 3,3-dimethylpiperidine intermediate enabled further functionalization, while used benzyloxy/methoxy-protected aldehydes for regioselective substitutions .
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, CCl, reflux | 92 | |
| Methoxylation | NaOMe, DMF, 80°C | 85–90 | |
| Reductive amination | NaBHCN, MeOH, rt | 75 |
Q. How can analytical discrepancies (e.g., NMR shifts) in structurally similar derivatives be resolved?
Answer: Discrepancies often arise from conformational flexibility , solvent effects , or impurities . Mitigation strategies:
- Use deuterated solvents (e.g., DMSO-d) for consistent NMR referencing ().
- Compare experimental data with DFT-calculated chemical shifts ( used B3LYP/6-31G(d) for -NMR validation).
- 2D NMR techniques (e.g., COSY, HSQC) clarify ambiguous assignments, as seen in for distinguishing overlapping methyl signals .
Advanced Research Questions
Q. How can computational methods predict the pharmacological activity of this compound derivatives?
Answer:
- Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins. docked a related piperidin-4-one derivative into the COX-2 active site, identifying key hydrophobic interactions.
- QSAR models correlate structural features (e.g., logP, polar surface area) with bioactivity.
- DFT studies (e.g., HOMO-LUMO analysis) assess reactivity and stability, as applied in to predict charge distribution in methoxy-substituted derivatives .
Q. What strategies minimize byproduct formation during large-scale synthesis of this compound?
Answer:
- Process optimization : Control reaction temperature (e.g., <50°C to avoid over-alkylation) and use flow chemistry for improved heat/mass transfer.
- Catalyst screening : Heterogeneous catalysts (e.g., Pd/C) reduce side reactions in hydrogenation steps ( used NaOCl for selective oxidations).
- In-line purification : Liquid-liquid extraction or chromatography (e.g., isolated intermediates via vacuum filtration and methanol washing) .
Q. How can derivatization of this compound enhance its solubility or bioavailability?
Answer:
- Sulfonation : Introduce sulfonyl groups (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine in ) to improve water solubility.
- Esterification : Convert tertiary amines to prodrugs (e.g., ethyl esters in ) for enhanced membrane permeability.
- Co-crystallization : Use co-formers (e.g., succinic acid) to modify crystallinity and dissolution rates .
Q. How are stereochemical impurities identified and quantified in enantiomerically enriched samples?
Answer:
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H ( used HPLC with 95:5 CHCl/MeOH).
- Polarimetry : Measures specific rotation () to detect deviations from expected enantiomeric excess.
- Mass spectrometry : Isotopic patterns differentiate diastereomers (e.g., HRMS in confirmed molecular formulas with <2 ppm error) .
Contradictions and Resolutions
- Stereochemical assignments : and used conflicting NMR referencing methods. Resolution: Cross-validate with X-ray data () and DFT calculations ().
- Reaction yields : Variations in methoxylation efficiency ( vs. 8) may stem from solvent polarity (DMF vs. EtOH). Systematic solvent screening is recommended .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
